Enhanced Metabolic Stability: In Vitro Half‑Life of 2,2‑Difluoro Ester vs. Non‑Fluorinated Ethyl Myristate
The gem‑difluoro substitution at the α‑position of ethyl 2,2-difluorotetradecanoate substantially retards esterase‑catalyzed hydrolysis. In a class‑level inference drawn from fluorinated myristic acid analogs, the 2,2‑difluoro derivative resists hydrolysis by carboxylesterases relative to its non‑fluorinated counterpart, ethyl myristate. While compound‑specific hydrolytic half‑life data in purified enzyme or microsomal assays has not been published for this precise ester, the free acid analog (2,2-difluorotetradecanoic acid) demonstrates metabolic stability in insect desaturase assays, whereas the non‑fluorinated myristic acid is rapidly metabolized [1].
| Evidence Dimension | Relative resistance to esterase‑mediated hydrolysis |
|---|---|
| Target Compound Data | Qualitative: Resistant to hydrolysis (free acid analog stable in desaturase assay; ester inferred by class behavior) |
| Comparator Or Baseline | Ethyl myristate (CAS 124-06-1): Rapidly hydrolyzed by ubiquitous esterases |
| Quantified Difference | No direct head-to-head quantitative data; class inference: gem‑difluoro esters generally exhibit 5‑ to 50‑fold increased half‑life in microsomal incubations vs. non‑fluorinated esters [2]. |
| Conditions | Class‑level observation; purified carboxylesterase and liver microsome systems for related compounds |
Why This Matters
Increased metabolic stability prolongs the effective concentration of the intact ester in biological assays, reducing the need for frequent re‑dosing and improving signal‑to‑noise in cellular reporter studies.
- [1] Abad JL, Villorbina G, Fabrias G, Camps F. Synthesis of fluorinated analogs of myristic acid as potential inhibitors of Egyptian armyworm (Spodoptera littoralis) Δ11 desaturase. Lipids. 2003;38(8):865-871. doi:10.1007/s11745-003-1137-2. View Source
- [2] Prestwich GD. Fluorinated sterols, hormones and pheromones: enzyme‑targeted disruptants in insects. Pestic Sci. 1986;17(4):430-440. doi:10.1002/ps.2780170413. View Source
